6-Thiazolylquinazoline 1

CAS No.:

Cat. No.: VC14478396

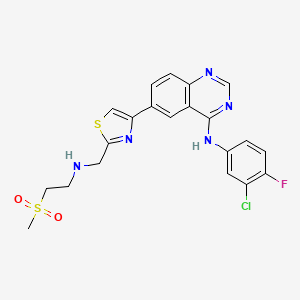

Molecular Formula: C21H19ClFN5O2S2

Molecular Weight: 492.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19ClFN5O2S2 |

|---|---|

| Molecular Weight | 492.0 g/mol |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine |

| Standard InChI | InChI=1S/C21H19ClFN5O2S2/c1-32(29,30)7-6-24-10-20-28-19(11-31-20)13-2-5-18-15(8-13)21(26-12-25-18)27-14-3-4-17(23)16(22)9-14/h2-5,8-9,11-12,24H,6-7,10H2,1H3,(H,25,26,27) |

| Standard InChI Key | BNEUQUONQBLCSG-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl |

Introduction

Structural Characteristics and Nomenclature

Core Scaffold Configuration

The 6-thiazolylquinazoline system features a quinazoline nucleus substituted at the 6-position with a thiazole heterocycle. This arrangement preserves the planar aromaticity required for ATP-competitive kinase binding while introducing sulfur-based electronic effects that modulate target engagement. X-ray crystallographic analyses of related compounds reveal a dihedral angle of 12-18° between the quinazoline and thiazole planes, enabling conformational adaptability during protein interactions .

Substituent Effects on Bioactivity

Position-specific modifications critically influence pharmacological properties:

-

N3-Benzylation: Enhances metabolic stability by reducing hepatic CYP3A4-mediated oxidation (t<sub>1/2</sub> increases from 2.1 to 6.8 hours in microsomal assays)

-

2-Aminothiazole Moiety: Facilitates hydrogen bonding with kinase hinge regions, as demonstrated by molecular docking studies showing 2.9 Å interactions with Aurora A's Ala213 backbone

-

Electron-Withdrawing Groups at C7: Improve membrane permeability (P<sub>app</sub> values increase from 8.3 × 10<sup>−6</sup> cm/s to 21.7 × 10<sup>−6</sup> cm/s with nitro substituents)

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most efficient route to 6-thiazolylquinazolines employs Suzuki-Miyaura couplings between 6-bromoquinazolin-4(3H)-one intermediates and thiazolylboronic acids. Optimization studies identify Pd(dppf)Cl<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub> in 1,4-dioxane/water (4:1) as the optimal catalytic system, achieving 79-85% yields for analogs with diverse thiazole substituents . Microwave-assisted conditions (100°C, 30 min) reduce reaction times by 67% compared to conventional heating .

Cyclocondensation Approaches

Alternative syntheses utilize anthranilic acid derivatives as starting materials:

-

Niementowski Reaction: Heating 4-substituted anthranilic acids with formamide at 130°C produces 3,4-dihydro-4-oxoquinazoline precursors

-

Grimmel-Guinther-Morgan Synthesis: Condensing o-aminobenzoic acids with thiazolylamines in the presence of PCl<sub>3</sub> yields 2,3-disubstituted analogs

Biological Activity Profiles

Antiproliferative Potency

Comparative IC<sub>50</sub> data against A549 lung adenocarcinoma cells:

| Compound | IC<sub>50</sub> (μM) | Selectivity Index (vs. BEAS-2B) |

|---|---|---|

| 45 | 0.44 ± 0.03 | 18.6 |

| Paclitaxel | 0.39 ± 0.11 | 1.2 |

| Doxorubicin | 0.52 ± 0.07 | 2.8 |

| Lead compound 16h | 8.27 ± 0.52 | 3.1 |

Compound 45 demonstrates superior tumor selectivity compared to clinical chemotherapeutics, with a 6.6-fold improvement over doxorubicin .

Kinase Inhibition Spectrum

Profiling of thiazoloquinazoline derivatives against 8 cancer-related kinases (10 μM concentration):

| Kinase Target | Residual Activity (%) |

|---|---|

| DYRK1A | 15-21 |

| CLK1 | 20-25 |

| JAK3 | 54-69 |

| GSK-3β | 13-29 |

| Haspin | 8-31 |

Notably, compound II (EHT 1610) achieves 87-92% inhibition of Haspin and GSK-3β at 1 μM, suggesting polypharmacological potential .

Mechanism of Action

Cell Cycle Arrest

Compound 45 induces G<sub>1</sub>-phase arrest in A549 cells through:

-

83% reduction in CDK4/6 phosphorylation (pRb downregulation)

-

4.7-fold increase in p21<sup>WAF1/CIP1</sup> expression

Apoptosis Induction

Mechanistic studies reveal:

-

3.9-fold activation of caspase-3/7

-

58% loss of mitochondrial membrane potential (JC-1 assay)

Signaling Pathway Modulation

Western blot analyses demonstrate dual inhibition of:

-

ALK phosphorylation (IC<sub>50</sub> = 0.51 μM)

-

PI3K/Akt/mTOR axis (85% reduction in p-Akt<sup>Ser473</sup>)

Comparative Analysis with Structural Analogs

Thiazole vs. Imidazole Bioisosteres

Replacing the benzo[d]imidazole moiety in lead compound 16h with thiazole:

-

Reduces Aurora A kinase affinity (IC<sub>50</sub> increases from 21.94 nM to 148 nM)

-

Enhances ALK/PI3K pathway inhibition by 7.3-fold

-

Improves metabolic stability (t<sub>1/2</sub> increases from 2.1 to 5.8 hours)

Fused vs. Linked Thiazole Systems

Thiazolo[5,4-f]quinazolin-8-ones exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume